EZH2/HSP90-IN-29 Dual Target Inhibition Potency vs. Reference EZH2 and HSP90 Inhibitors
EZH2/HSP90-IN-29 demonstrates potent dual inhibitory activity against both EZH2 and HSP90 with IC50 values of 6.29 nM and 60.1 nM, respectively [1]. In comparison, the FDA-approved single-target EZH2 inhibitor tazemetostat (EPZ-6438) exhibits EZH2 IC50 values ranging from 4 nM to 16 nM depending on the assay format [2][3]. GSK126, another well-characterized selective EZH2 inhibitor, has a reported IC50 of 9.9 nM for EZH2 . Neither tazemetostat nor GSK126 possesses any direct HSP90 inhibitory activity. Conversely, the single-target HSP90 inhibitor HSP90-IN-29 (CAS 1012788-65-6) exhibits an HSP90 IC50 of 30 nM but lacks any EZH2 inhibitory activity [4].
| Evidence Dimension | Enzymatic Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | EZH2 IC50 = 6.29 nM; HSP90 IC50 = 60.1 nM |
| Comparator Or Baseline | Tazemetostat: EZH2 IC50 = 4-16 nM (no HSP90 activity); GSK126: EZH2 IC50 = 9.9 nM (no HSP90 activity); HSP90-IN-29: HSP90 IC50 = 30 nM (no EZH2 activity) |
| Quantified Difference | EZH2/HSP90-IN-29 provides dual inhibition within 10-fold potency of selective reference agents for each individual target |
| Conditions | Biochemical enzymatic assays |
Why This Matters
This dual inhibitory profile enables simultaneous disruption of both epigenetic silencing and chaperone-mediated oncoprotein stabilization in a single agent, which is mechanistically distinct from single-target alternatives.
- [1] Sharma S, Wang SA, Yang WB, et al. First-in-Class Dual EZH2-HSP90 Inhibitor Eliciting Striking Antiglioblastoma Activity In Vitro and In Vivo. Journal of Medicinal Chemistry. 2024;67(4):2963-2985. View Source
- [2] MedChemExpress. Tazemetostat (EPZ-6438) Product Datasheet. View Source
- [3] Nature Reviews. Table 2: Inhibitors of EZH2 and their inhibitory potency. View Source
- [4] TargetMol. HSP90-IN-29 (T84486) Technical Datasheet. CAS 1012788-65-6. View Source
